

Application Notes & Protocols: Acetyl Triethyl Citrate in Sustained-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetyl triethyl citrate*

Cat. No.: *B1665431*

[Get Quote](#)

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of **Acetyl Triethyl Citrate** (ATEC) in the formulation of sustained-release drug delivery systems. This document delves into the core principles, formulation strategies, and detailed evaluation protocols, grounding them in established scientific expertise.

Introduction: The Role of Plasticizers in Sustained-Release Formulations

Sustained-release dosage forms are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period with minimum side effects.^[1] Polymeric coatings are a cornerstone of these systems, creating a rate-controlling membrane that dictates the diffusion of the active pharmaceutical ingredient (API).^[2] However, many polymers used for this purpose, such as ethylcellulose, are inherently brittle and possess high glass transition temperatures (T_g), making them unsuitable for forming flexible, continuous films on their own.^[3]

This is where plasticizers become critical. A plasticizer is a substance incorporated into a material to increase its flexibility, workability, and distensibility.^[2] By inserting themselves between polymer chains, plasticizers disrupt intermolecular forces, lower the T_g, and enhance chain mobility.^[2] This results in a mechanically robust, non-brittle film that can withstand the

stresses of manufacturing and handling without cracking, ensuring the integrity of the release-controlling membrane.

Acetyl triethyl citrate (ATEC) has emerged as a preferred, non-toxic, and biodegradable plasticizer in the pharmaceutical industry.^{[4][5][6]} It is an ester of citric acid, valued for its excellent compatibility with a wide range of pharmaceutical polymers, including cellulosic derivatives (e.g., ethylcellulose) and acrylic copolymers (e.g., Eudragit®).^{[4][5]} Its safety profile is well-documented, with approvals from regulatory bodies like the U.S. Food and Drug Administration (FDA) for use in food contact and pharmaceutical applications.^{[7][8][9]}

Physicochemical Properties of Acetyl Triethyl Citrate (ATEC)

Understanding the properties of ATEC is fundamental to its effective application. ATEC is a colorless, odorless, oily liquid.^{[4][10]} Its key characteristics are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	Triethyl 2-acetoxypropane-1,2,3-tricarboxylate	[10][11]
CAS Number	77-89-4	[4][11]
Molecular Formula	C ₁₄ H ₂₂ O ₈	[4][10]
Molecular Weight	318.32 g/mol	[4][10]
Density	~1.136 g/mL at 25 °C	[4][11]
Boiling Point	228-229 °C (at 100 mmHg)	[11]
Melting Point	-42 °C	[4][10]
Solubility	Slightly soluble in water (~65 mg/mL); miscible with alcohols, esters, acetone.	[4][10][11]
Regulatory Status	Meets USP/NF, Ph. Eur., and JP excipient requirements.	[7]

Mechanism of Action: How ATEC Plasticizes Pharmaceutical Coatings

The primary function of ATEC is to reduce the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For film coating, this process must occur at a temperature that does not degrade the API or other excipients. Ethylcellulose, a common polymer for sustained-release coatings, has a high Tg of approximately 130°C, making it impossible to form a coherent film under normal coating conditions without a plasticizer.[\[3\]](#)

ATEC's mechanism involves the insertion of its molecules between the polymer chains. This increases the free volume within the polymer matrix, reducing the cohesive forces (intermolecular hydrogen bonds) between the polymer chains and allowing them to move more freely past one another.[\[2\]](#) This enhanced mobility imparts flexibility and elasticity to the resulting film.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mamtapolymcoats.com [mamtapolymcoats.com]
- 5. mamtapolymcoats.com [mamtapolymcoats.com]
- 6. CAS 77-89-4: Acetyl triethyl citrate | CymitQuimica [cymitquimica.com]
- 7. Acetyl Triethyl Citrate (ATEC)_Dimeng Chemical Co., Ltd. [demonchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 10. archemco.com [archemco.com]
- 11. Triethyl acetyl citrate | 77-89-4 [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Acetyl Triethyl Citrate in Sustained-Release Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665431#acetyl-triethyl-citrate-in-sustained-release-drug-delivery-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com